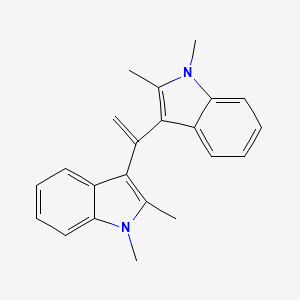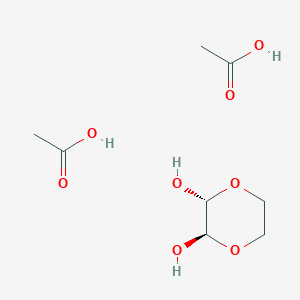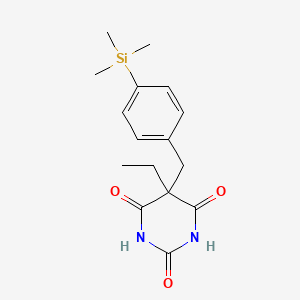
Barbituric acid, 5-ethyl-5-(p-(trimethylsilyl)benzyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barbituric acid, 5-ethyl-5-(p-(trimethylsilyl)benzyl)- is a derivative of barbituric acid, a compound that forms the core structure of barbiturates. Barbiturates are a class of drugs that act as central nervous system depressants and have been used as sedatives, hypnotics, and anticonvulsants
Preparation Methods
The synthesis of barbituric acid derivatives typically involves the condensation of urea with malonic acid derivatives. For 5-ethyl-5-(p-(trimethylsilyl)benzyl)-barbituric acid, the process may involve the following steps :
Condensation Reaction: Ethyl acetate is added to a methanol solution of sodium methylate and heated to reflux. Diethyl alpha-ethyl-alpha-phenylmalonate is then added, followed by urea to form sodium 5-ethyl-5-phenylbarbiturate.
Acidification: The sodium salt is acidified with hydrochloric acid to yield the crude product.
Recrystallization: The crude product is recrystallized from an ethanol-water mixture to obtain the pure compound.
Chemical Reactions Analysis
Barbituric acid derivatives can undergo various chemical reactions, including :
Oxidation: These compounds can be oxidized under specific conditions, often leading to the formation of more complex structures.
Reduction: Reduction reactions can modify the functional groups attached to the barbituric acid core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common and can introduce various functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Barbituric acid, 5-ethyl-5-(p-(trimethylsilyl)benzyl)- has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including anticonvulsant and sedative properties.
Medicine: Some barbituric acid derivatives are explored for their potential therapeutic uses, such as in the treatment of epilepsy and other neurological disorders.
Industry: The compound can be used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of barbituric acid derivatives typically involves their interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system . These compounds enhance the binding of GABA to its receptors, increasing the inhibitory effects of GABA and leading to sedative and anticonvulsant effects. The specific molecular targets and pathways can vary depending on the exact structure of the derivative.
Comparison with Similar Compounds
Barbituric acid, 5-ethyl-5-(p-(trimethylsilyl)benzyl)- can be compared with other barbituric acid derivatives such as phenobarbital and pentobarbital . While all these compounds share a common barbituric acid core, the presence of different substituents can significantly alter their pharmacological properties. For example:
Phenobarbital: Known for its long-acting anticonvulsant properties.
Pentobarbital: Used primarily as a short-acting sedative and anesthetic.
5-ethyl-5-(p-(trimethylsilyl)benzyl)-barbituric acid: The trimethylsilyl group may confer unique chemical properties, potentially affecting its solubility and reactivity.
These differences highlight the importance of structural modifications in determining the specific applications and effects of barbituric acid derivatives.
Properties
CAS No. |
23858-78-8 |
|---|---|
Molecular Formula |
C16H22N2O3Si |
Molecular Weight |
318.44 g/mol |
IUPAC Name |
5-ethyl-5-[(4-trimethylsilylphenyl)methyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H22N2O3Si/c1-5-16(13(19)17-15(21)18-14(16)20)10-11-6-8-12(9-7-11)22(2,3)4/h6-9H,5,10H2,1-4H3,(H2,17,18,19,20,21) |
InChI Key |
VOJCHYOLAZUFBU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)CC2=CC=C(C=C2)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



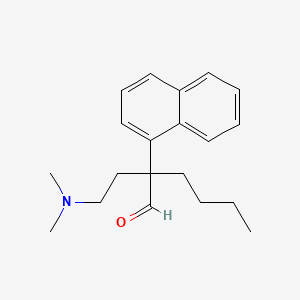
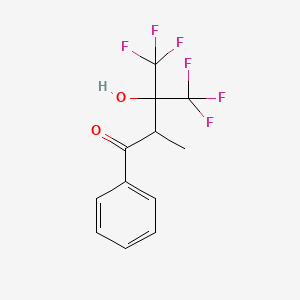
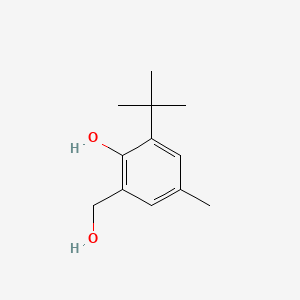
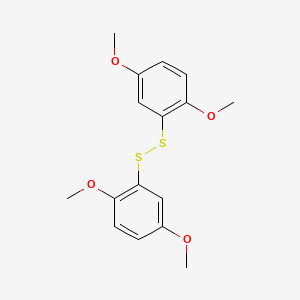

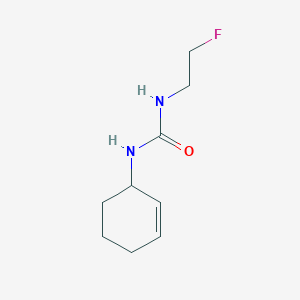
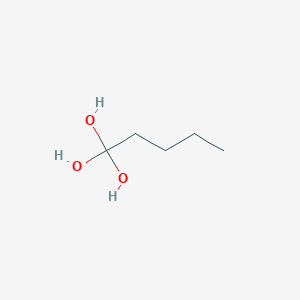
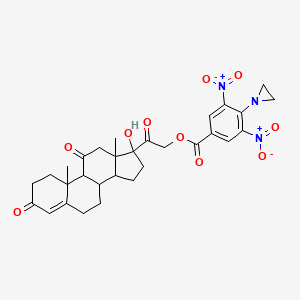
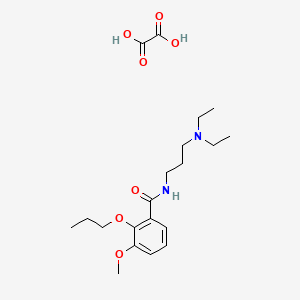
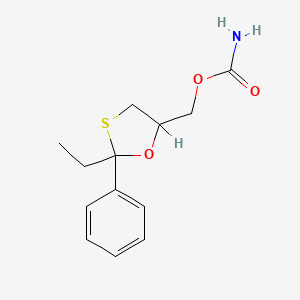
![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14693784.png)
